1-cyclopentyl-4-iodobenzene
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Overview
Description
1-Cyclopentyl-4-iodobenzene is an organic compound that features a benzene ring substituted with an iodine atom and a cyclopentyl group
Mechanism of Action
Target of Action
Iodobenzene, a related compound, has been reported to interact with endoglucanase f in clostridium cellulolyticum
Mode of Action
Iodobenzene, a structurally similar compound, is known to be more reactive than bromobenzene or chlorobenzene because the bond between carbon and iodine is weaker than the bond between carbon and either bromine or chlorine . This increased reactivity may influence the interaction of 1-cyclopentyl-4-iodobenzene with its targets.
Biochemical Pathways
Iodobenzene, a related compound, is known to participate in various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially affect various biochemical pathways.
Pharmacokinetics
Iodobenzene, a structurally similar compound, has been reported to have poor absorption and unclear routes of elimination
Result of Action
Iodobenzene, a related compound, has been reported to have both inhibitory and excitatory effects on the antennal benzoic acid receptor cells of the female silk moth bombyx mori
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopentyl-4-iodobenzene can be synthesized through several methods. One common approach involves the iodination of 1-cyclopentylbenzene using iodine and an oxidizing agent such as nitric acid. The reaction typically proceeds under reflux conditions to ensure complete iodination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopentyl-4-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in metal-catalyzed coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts and bases like potassium carbonate are typically employed.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are effective.
Major Products Formed:
Substitution Reactions: Products vary depending on the substituent introduced.
Coupling Reactions: Biaryl compounds are the primary products.
Oxidation and Reduction Reactions: Various oxidized or reduced derivatives of the original compound.
Scientific Research Applications
1-Cyclopentyl-4-iodobenzene has several applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of radiolabeled tracers for imaging studies.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Iodobenzene: A simpler analog with only an iodine atom attached to the benzene ring.
1-Cyclopentylbenzene: Lacks the iodine substituent, making it less reactive in certain chemical reactions.
Other Halobenzenes: Compounds like chlorobenzene and bromobenzene, which have different halogen atoms attached to the benzene ring.
Uniqueness: 1-Cyclopentyl-4-iodobenzene is unique due to the presence of both a cyclopentyl group and an iodine atom, which confer distinct reactivity and potential applications compared to its analogs. The combination of these substituents allows for versatile chemical transformations and specialized uses in research and industry.
Properties
CAS No. |
92316-59-1 |
---|---|
Molecular Formula |
C11H13I |
Molecular Weight |
272.1 |
Purity |
95 |
Origin of Product |
United States |
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